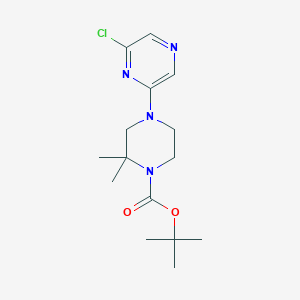
Tert-butyl 4-(6-chloropyrazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 4-(6-chloropyrazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate” is a chemical compound with the molecular formula C13H19ClN4O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringClC1=CN=CC(C2CCN(C(OC(C)(C)C)=O)CC2)=N1 . This indicates the presence of a chloropyrazine ring attached to a piperazine ring, which is further connected to a tert-butyl carboxylate group. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 298.77 . The InChI code for this compound is1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-9-15-8-10(14)16-11/h8-9H,4-7H2,1-3H3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The synthesis and evaluation of substituted pyrazinecarboxamides, including derivatives related to Tert-butyl 4-(6-chloropyrazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate, have been explored for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. These compounds demonstrate significant activity against Mycobacterium tuberculosis and other microbial strains, showcasing their potential in antibacterial and antifungal applications (Doležal et al., 2006). Similarly, the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles has been reported, indicating a methodology that could be applicable to the synthesis of complex structures for pharmaceutical research (Moskalenko & Boev, 2014).
Chemical Synthesis and Applications
Efforts in chemical synthesis have led to the development of functionalized dihydropyrimidinones and polyhydroquinolines using molybdenum(VI) dichloride dioxide. This method demonstrates the tolerance towards acid-labile protecting groups and highlights the diversity-oriented synthesis of compounds that could have applications in materials science and biological studies (Guggilapu et al., 2016).
Antitumor Activity
A novel methodology for the synthesis of 3-carboxyethyl 4-[(tert-butylamino)methyl]-N-arylpyrazole derivatives has shown significant in vitro antiproliferative activity against various human tumor cell lines, including ovarian cancer. This suggests the potential of tert-butyl 4-(6-chloropyrazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate derivatives in the development of new anticancer agents (da Silva et al., 2020).
Molecular and Material Science
Studies on alkylzinc complexes with monoanionic N,N,O heteroscorpionate ligands, including those with tert-butyl substituents, have provided insights into the structural properties and reactivity of these complexes. These findings are relevant for applications in catalysis and material science, particularly in the synthesis and polymerization of cyclic esters (Hegelmann et al., 2003).
Safety And Hazards
This compound is classified as a skin irritant, eye irritant, and skin sensitizer . It’s also classified as hazardous to the aquatic environment . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, avoiding release to the environment, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
tert-butyl 4-(6-chloropyrazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-14(2,3)22-13(21)20-7-6-19(10-15(20,4)5)12-9-17-8-11(16)18-12/h8-9H,6-7,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKUTQDGUXKCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C(=O)OC(C)(C)C)C2=CN=CC(=N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-chloropyrazin-2-yl)-2,2-dimethylpiperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-4-isopentyl-5-oxo-1-((2-oxo-2-phenylethyl)thio)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2533827.png)
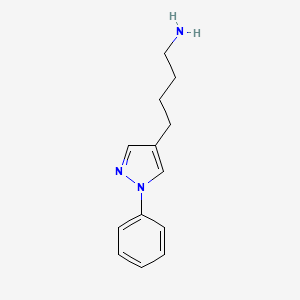
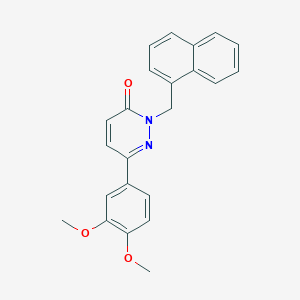
![2,8,10-Trimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2533834.png)
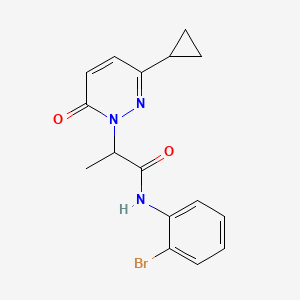
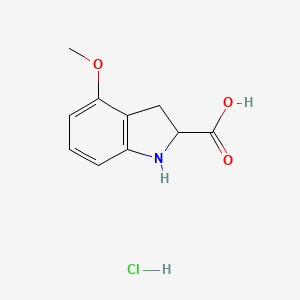
![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2533838.png)
![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2533840.png)
![3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2533843.png)
![N,6-Dimethyl-N-[1-[2-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2533844.png)
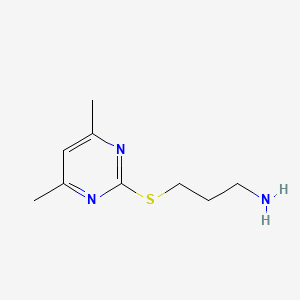
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2533846.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2533849.png)
![4-Methyl-2-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2533850.png)